molecular formula C8H15O2P B13771887 2-(Dimethylphosphino)ethyl methacrylate CAS No. 67905-47-9

2-(Dimethylphosphino)ethyl methacrylate

Cat. No.: B13771887
CAS No.: 67905-47-9
M. Wt: 174.18 g/mol
InChI Key: BYGSYDXJMRSMSS-UHFFFAOYSA-N
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Description

2-(Dimethylphosphino)ethyl methacrylate is an organophosphorus compound with the molecular formula C8H15O2P. It is a methacrylate ester containing a dimethylphosphino group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphino)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(dimethylphosphino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphino)ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylphosphino)ethyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Explored for use in biomedical applications, such as tissue engineering and medical adhesives.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphino)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The dimethylphosphino group can interact with various substrates, enhancing the compound’s reactivity and functionality. In drug delivery systems, the compound’s biocompatibility and ability to form stable polymers are key factors in its effectiveness .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains an amino group instead of a phosphino group.

    2-Hydroxyethyl methacrylate: Contains a hydroxyl group, used in hydrogels and contact lenses.

    2-(Methacryloyloxy)ethyl phosphate: Contains a phosphate group, used in biomedical applications.

Uniqueness

2-(Dimethylphosphino)ethyl methacrylate is unique due to the presence of the dimethylphosphino group, which imparts distinct chemical properties such as enhanced reactivity and the ability to form stable complexes with metals. This makes it particularly valuable in applications requiring high-performance materials and specialized functionalities .

Properties

CAS No.

67905-47-9

Molecular Formula

C8H15O2P

Molecular Weight

174.18 g/mol

IUPAC Name

2-dimethylphosphanylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H15O2P/c1-7(2)8(9)10-5-6-11(3)4/h1,5-6H2,2-4H3

InChI Key

BYGSYDXJMRSMSS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCP(C)C

Origin of Product

United States

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